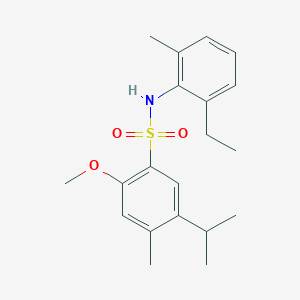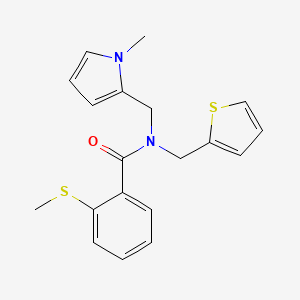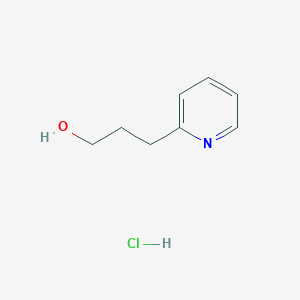
1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2,6-difluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2,6-difluorophenyl)urea is a complex organic molecule featuring both heterocyclic and aromatic moieties
Synthetic Routes and Reaction Conditions
The synthesis typically starts with the formation of the pyrazole core through the condensation of appropriate cyclopropyl ketones with hydrazine derivatives.
The thiophene ring is then introduced via Suzuki or Stille cross-coupling reactions.
Subsequent steps involve alkylation to introduce the ethyl chain, followed by urea formation through the reaction with isocyanates. Industrial Production Methods While industrial production methods may vary, typically, large-scale synthesis would optimize reaction conditions such as temperature, solvent choice, and catalysts to ensure high yield and purity. Techniques like continuous flow synthesis might be employed to scale up the reactions efficiently.
Types of Reactions
Oxidation: : The thiophene ring in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: : The nitro groups present can be reduced to amines using reagents like hydrogen gas over palladium-carbon.
Substitution: : Electrophilic aromatic substitution reactions can occur at the phenyl rings. Common Reagents and Conditions
Oxidizing agents: mCPBA (meta-Chloroperoxybenzoic acid)
Reducing agents: Palladium on carbon with hydrogen gas
Substitution reagents Halogens, in the presence of Lewis acids like AlCl3 : Substitution reagents: Halogens, in the presence of Lewis acids like AlCl3 Major Products
Sulfoxides, amines, and halogenated derivatives of the parent compound are major products from these reactions.
Applications De Recherche Scientifique
Chemistry : Used as a ligand in the formation of complex metal catalysts. Biology : Potential therapeutic applications due to its activity on specific biological pathways. Medicine : Exploration as a candidate for drug development, particularly for its anti-inflammatory and anticancer properties. Industry : Utilized in the synthesis of advanced materials with unique electronic properties.
Mécanisme D'action
The compound's biological activity often involves interaction with specific enzymes or receptors. For example, it may inhibit enzyme action by binding to active sites or allosteric sites. Pathways such as kinase inhibition or modulation of GPCR (G-protein coupled receptors) are typical examples.
Unique Aspects
Unique blend of cyclopropyl and thiophene rings contribute to its rigidity and electronic properties, distinguishing it from similar urea-based compounds. Similar Compounds
1-(2-(5-Cyclopropyl-3-phenyl-1H-pyrazol-1-yl)ethyl)-3-phenylurea: Lacks the thiophene group, altering its electronic properties and potential biological activities.
This compound, with its intricate structure, holds significant promise for both scientific research and practical applications
Propriétés
IUPAC Name |
1-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-3-(2,6-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4OS/c20-13-3-1-4-14(21)18(13)23-19(26)22-8-9-25-16(12-6-7-12)11-15(24-25)17-5-2-10-27-17/h1-5,10-12H,6-9H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCQFTCWYHWRMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)NC3=C(C=CC=C3F)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2,6,8-trimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2683707.png)
![{[6-(2-Methylpyrrolidin-1-yl)pyridin-3-yl]methyl}(propan-2-yl)amine](/img/structure/B2683709.png)

![7-(4-benzylpiperidine-1-carbonyl)-5-(2-methoxyethyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2683713.png)
![5,6-Difluoro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide](/img/structure/B2683714.png)




![N-(4-ethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2683724.png)


